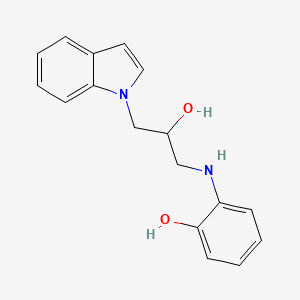

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Description

Properties

CAS No. |

856437-82-6 |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

2-[(2-hydroxy-3-indol-1-ylpropyl)amino]phenol |

InChI |

InChI=1S/C17H18N2O2/c20-14(11-18-15-6-2-4-8-17(15)21)12-19-10-9-13-5-1-3-7-16(13)19/h1-10,14,18,20-21H,11-12H2 |

InChI Key |

XYHIQIZXHBQQCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(CNC3=CC=CC=C3O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol: A Technical Guide

Abstract

This technical guide details the synthesis of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol , a hybrid scaffold integrating an indole moiety with an ortho-aminophenol via a 2-hydroxypropyl linker. This structural motif shares pharmacophoric features with established

Introduction & Retrosynthetic Analysis

The target molecule, This compound , features a secondary alcohol core flanked by an electron-rich indole and a redox-active aminophenol. The synthesis is designed to avoid the polymerization of the epoxide intermediate and ensure regioselective amine addition.

Retrosynthetic Strategy

The most efficient disconnection is at the C-N bond between the propyl linker and the phenol amine. This reveals two key precursors:

-

1-(2,3-Epoxypropyl)indole (

-glycidyl indole): The electrophilic partner. -

2-Aminophenol: The nucleophilic partner.

Further disconnection of the indole derivative leads to Indole and Epichlorohydrin .

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target scaffold.

Chemical Synthesis Protocol

Step 1: Synthesis of 1-(2,3-Epoxypropyl)indole

This step involves the

Reagents:

-

Indole (1.0 eq)

-

Epichlorohydrin (3.0 - 5.0 eq) Excess is critical to prevent dimerization.

-

Potassium Hydroxide (KOH), powdered (2.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq) Optional Phase Transfer Catalyst

-

Solvent: Acetonitrile (MeCN) or DMSO.

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Indole (1.17 g, 10 mmol) in MeCN (20 mL).

-

Base Addition: Add powdered KOH (1.12 g, 20 mmol) and TBAB (160 mg, 0.5 mmol). Stir at room temperature for 30 minutes to generate the indolyl anion.

-

Alkylation: Add Epichlorohydrin (2.35 mL, 30 mmol) dropwise over 10 minutes.

-

Note: The excess epichlorohydrin acts as both reactant and solvent to favor mono-alkylation.

-

-

Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The indole spot (

) should disappear, and a new spot ( -

Workup: Filter off the solid KOH/KCl salts. Concentrate the filtrate under reduced pressure to remove MeCN and excess epichlorohydrin.

-

Purification: The residue is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 9:1).

-

Yield Expectation: 75–85% as a pale yellow oil.

-

Step 2: Regioselective Ring Opening with 2-Aminophenol

The nucleophilic attack of 2-aminophenol on the epoxide is governed by steric factors. Under neutral/basic conditions, the amine attacks the less hindered terminal carbon (C3 of the epoxide), yielding the desired secondary alcohol.

Reagents:

-

1-(2,3-Epoxypropyl)indole (1.0 eq, from Step 1)

-

2-Aminophenol (1.1 eq)

-

Solvent: Ethanol (Absolute) or Isopropanol.

Protocol:

-

Setup: In a reaction flask flushed with Nitrogen (to prevent oxidation of the aminophenol), dissolve 2-Aminophenol (1.20 g, 11 mmol) in Ethanol (30 mL).

-

Addition: Add a solution of 1-(2,3-Epoxypropyl)indole (1.73 g, 10 mmol) in Ethanol (10 mL) slowly.

-

Reaction: Heat the mixture to Reflux (78°C) for 6–12 hours.

-

Mechanistic Insight: Protic solvents like ethanol assist in activating the epoxide oxygen via hydrogen bonding, facilitating the nucleophilic attack.

-

-

Monitoring: Monitor by TLC (DCM:MeOH 95:5). The epoxide spot will disappear.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The crude product is typically a viscous oil or semi-solid. Recrystallize from minimal hot Ethanol/Ether or purify via column chromatography (DCM -> 2% MeOH in DCM).

Figure 2: Synthetic workflow detailing the conversion of indole to the final amino-alcohol scaffold.

Structural Validation & Characterization

Trustworthiness in synthesis relies on rigorous characterization. Below are the expected spectral data points for the target compound.

| Technique | Diagnostic Feature | Expected Signal | Interpretation |

| Indole C2-H | Confirms Indole integrity.[1] | ||

| Linker CH-OH | Diagnostic for epoxide opening to secondary alcohol. | ||

| N-CH | Confirms N-alkylation (deshielded by aromatic ring). | ||

| NH-Ar | Exchangeable proton; confirms secondary amine formation. | ||

| IR | O-H / N-H stretch | 3200–3400 cm | Broad band indicating hydrogen bonding. |

| MS (ESI) | Molecular Ion | Calc: 283.14; Found: 283.1 |

Mechanism of Regioselectivity

The reaction proceeds via an S

-

Site of Attack: The terminal carbon (C3') of the epoxide is sterically accessible.

-

Result: The C-N bond forms at the terminal position, leaving the oxygen at the internal position (C2') to become the secondary hydroxyl group.

-

Side Reactions: Attack at the internal carbon (C2') is disfavored sterically and electronically in basic/neutral media, ensuring high regioselectivity for the target isomer.

Safety & Handling

-

Epichlorohydrin: Highly toxic, potential carcinogen, and skin sensitizer. Handle only in a fume hood with double nitrile gloves.

-

2-Aminophenol: Harmful if inhaled or swallowed; suspected mutagen. Sensitive to air oxidation (turns brown). Store under inert gas.

-

Exotherm Control: The reaction of amines with epoxides can be exothermic. On a large scale (>10g), add the epoxide solution slowly to the amine solution at reflux temperature to prevent thermal runaway.

References

-

Synthesis of N-glycidyl indoles

-

Epoxide Ring Opening with Amines (Regioselectivity)

- Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temper

- Source: MDPI (Molecules, 2017).

-

URL:[Link]

-

General Protocol for Aminolysis of Epoxides

-

Indole N-Alkylation Methodology

- Title: Synthesis of Indole 2,3-Epoxypropyl Deriv

- Source: Russian Journal of Organic Chemistry (2005).

-

URL:[Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Synthesis of Functional Polyesters <i>N</i>-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - ProQuest [proquest.com]

- 3. A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate [organic-chemistry.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Indole-Phenol Derivatives

Introduction

Indole-phenol derivatives represent a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Their unambiguous structural characterization is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these organic compounds in solution.[1][2] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of indole-phenol derivatives, designed for researchers, scientists, and professionals in the field. We will move from the foundational spectral features of the individual indole and phenol rings to the nuanced complexities of their combined derivatives, culminating in a discussion of advanced techniques for complete structural assignment.

Chapter 1: Foundational Principles of NMR for Heteroaromatic Systems

The power of NMR spectroscopy lies in its ability to probe the chemical environment of each nucleus within a molecule. For indole-phenol derivatives, several key principles govern their spectral appearance.

-

Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is highly sensitive to the electron density around the nucleus. Electronegative atoms or electron-withdrawing groups decrease the electron density (deshielding), causing the signal to shift to a higher ppm value (downfield). Conversely, electron-donating groups increase electron density (shielding), resulting in an upfield shift to lower ppm values.

-

Magnetic Anisotropy: The delocalized π-electrons in the aromatic rings of indole and phenol generate their own magnetic fields when placed in an external magnetic field.[3][4][5] This "ring current" effect causes significant deshielding for protons located on the exterior of the ring, shifting their signals far downfield (typically 6.5-8 ppm).[6] This phenomenon is a hallmark of aromaticity.[3][4][6]

-

Hydrogen Bonding: The chemical shifts of the N-H proton of the indole and the O-H proton of the phenol are particularly variable.[7] Their involvement in hydrogen bonding decreases the electron density around the proton, leading to a significant downfield shift.[8][9] The exact position and broadness of these signals are highly dependent on factors like solvent, concentration, and temperature.[8]

Chapter 2: NMR Spectral Signatures of the Core Scaffolds

A thorough understanding of the individual spectra of indole and phenol is essential before analyzing more complex derivatives.

The Indole Moiety

The indole ring system consists of a benzene ring fused to a pyrrole ring. This fusion and the presence of the nitrogen heteroatom create a distinct set of signals.

¹H NMR of Indole: The N-H proton is typically the most downfield signal, often appearing as a broad singlet between δ 8.0 and 12.0 ppm, its position being highly solvent-dependent.[1] The protons on the pyrrole ring (H2 and H3) and the benzene ring (H4-H7) have characteristic chemical shifts and coupling patterns.

¹³C NMR of Indole: The carbon atoms of the indole ring also exhibit characteristic chemical shifts. The carbons of the pyrrole ring (C2, C3) are distinguishable from those of the benzene portion. Notably, C3 is typically more shielded (around 102 ppm) compared to C2 (around 125 ppm).[1]

| Indole Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | 8.0 - 12.0 (broad s) | - |

| 2 | 7.1 - 7.3 | ~125 |

| 3 | 6.4 - 6.5 | ~102 |

| 3a (Bridgehead) | - | ~128 |

| 4 | ~7.6 | 112 - 122 |

| 5 | 7.1 - 7.2 | 112 - 122 |

| 6 | 7.1 - 7.2 | 112 - 122 |

| 7 | ~7.3 | 112 - 122 |

| 7a (Bridgehead) | - | ~134 |

Table 1: Approximate ¹H and ¹³C NMR chemical shifts for the unsubstituted indole scaffold. Values are typical and can vary with solvent and substitution.[1][10]

The Phenol Moiety

The phenol ring is a simple monosubstituted benzene ring, but the hydroxyl group exerts a strong influence on the electronic environment.

¹H NMR of Phenol: The hydroxyl (O-H) proton signal can appear over a wide range, typically from δ 3 to 8 ppm, and is often a broad singlet.[11] Its position can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube causes the O-H proton to exchange with deuterium, leading to the disappearance of its signal.[11] The aromatic protons show a splitting pattern dependent on the substitution, but for unsubstituted phenol, they appear in the δ 6.8-7.3 ppm region.

¹³C NMR of Phenol: The hydroxyl group is strongly electron-donating, causing significant shielding of the ortho and para carbons. The carbon atom directly attached to the oxygen (C1, the ipso-carbon) is deshielded and appears far downfield, typically around 155 ppm.[11]

| Phenol Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| 1 (C-OH) | - | ~155 |

| 2, 6 (ortho) | ~6.8 | ~115 |

| 3, 5 (meta) | ~7.2 | ~130 |

| 4 (para) | ~6.9 | ~121 |

| O-H | 3 - 8 (broad s) | - |

Table 2: Approximate ¹H and ¹³C NMR chemical shifts for the unsubstituted phenol scaffold. Due to symmetry, C2/C6 and C3/C5 are equivalent.[11][12]

Chapter 3: Elucidating the Structure of Indole-Phenol Derivatives

When the indole and phenol moieties are linked, their NMR spectra become a composite of the individual parts, modified by the electronic effects of the linkage and any additional substituents. The key to structure elucidation is to identify the individual spin systems of each ring and then establish the connectivity between them.

Impact of Substitution and Linkage

The way the two rings are connected (e.g., C-C, C-O, C-N linkage) and the position of this linkage will cause predictable changes in the chemical shifts. For example, if the phenol is linked via an ether bond to the indole ring, the ipso-carbon of the phenol will experience a significant downfield shift. Similarly, the protons and carbons on the indole ring near the point of attachment will also show shifts that can help determine the linkage position.

Chapter 4: Advanced 2D NMR Techniques for Unambiguous Assignment

For complex indole-phenol derivatives, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are indispensable for unraveling these complex structures by revealing correlations between different nuclei.[2][13]

-

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[14][15] It is invaluable for tracing out the proton connectivity within the indole and phenol rings, allowing for the assignment of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH).[14][15] It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[14][15] HMBC is crucial for identifying quaternary (non-protonated) carbons and, most importantly, for establishing the connectivity between the indole and phenol rings across the linkage point.

-

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the relative stereochemistry and conformation of the molecule.

Workflow for Structural Elucidation

A systematic approach using a combination of 1D and 2D NMR experiments is the most effective strategy for structure elucidation.

Caption: Workflow for NMR-based structure elucidation of indole-phenol derivatives.

Key HMBC Correlations

The HMBC experiment is critical for connecting the two aromatic systems. For example, in a hypothetical indole-phenol derivative linked by a methylene bridge (CH₂), key HMBC correlations would be observed from the methylene protons to the carbons of both the indole and phenol rings to which the bridge is attached.

Caption: Key HMBC correlations for a hypothetical C3-CH₂-C1' linked indole-phenol.

Chapter 5: Practical Guide to NMR Experimentation

Achieving high-quality NMR spectra requires meticulous sample preparation and proper instrument setup.

Experimental Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Mass: Weigh 5-25 mg of the purified indole-phenol derivative for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[16]

-

Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[16] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (N-H, O-H) as it slows down the exchange rate, resulting in sharper signals.

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Filtering: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17][18]

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

-

-

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

-

¹H NMR:

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.

-

-

2D NMR (HSQC, HMBC):

-

Use standard, gradient-selected pulse programs (e.g., 'hsqcedetgpsp' for HSQC, 'hmbcgplpndqf' for HMBC).

-

Optimize parameters, particularly the long-range coupling constant for HMBC (typically set to 8 Hz), based on the expected structure.

-

-

Conclusion

The NMR analysis of indole-phenol derivatives is a systematic process that builds from fundamental principles to advanced multi-dimensional techniques. By carefully analyzing 1D spectra to identify the basic spin systems and then employing a suite of 2D experiments like COSY, HSQC, and particularly HMBC, researchers can unambiguously determine the constitution, connectivity, and stereochemistry of these vital molecules. This guide provides the foundational knowledge and practical framework necessary to confidently tackle the structural elucidation challenges presented by this important class of compounds.

References

-

Fiveable. (2025, August 15). Anisotropic Effect Definition - Organic Chemistry Key Term... Available at: [Link]

-

Filo. (2025, June 19). Explain the effect of hydrogen bonding on NMR spectrum with example. Available at: [Link]

-

Vedantu. (n.d.). What is anisotropy in NMR class 11 chemistry CBSE. Available at: [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

YouTube. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. Available at: [Link]

-

University of Calgary. (n.d.). Ch 13 - Shielding. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Scribd. (n.d.). Why Hydrogen Bonding Responsible To Increase in Chemical Shift | PDF. Available at: [Link]

-

ResearchGate. (2015, December 6). (PDF) On Hydrogen Bonding and OH Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding. Available at: [Link]

-

MDPI. (2012, March 9). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Available at: [Link]

-

University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. (2010, December 13). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS).... Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Available at: [Link]

-

Scribd. (n.d.). Advanced 2D NMR Techniques Guide | PDF. Available at: [Link]

-

CiteSeerX. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

Doc Brown's Chemistry. (2025, November 29). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr. Available at: [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 1H-Indole, 1,3-dibutyl- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based.... Available at: [Link]

-

PubMed. (2006, March 1). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Available at: [Link]

-

Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. fiveable.me [fiveable.me]

- 4. What is anisotropy in NMR class 11 chemistry CBSE [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]

- 9. scribd.com [scribd.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. scribd.com [scribd.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. sites.bu.edu [sites.bu.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

Crystal structure of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

An In-Depth Technical Guide to the Structural Elucidation of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of an Unresolved Structure

In the pursuit of novel therapeutics, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function, reactivity, and potential for interaction with biological targets. This guide focuses on the structural analysis of this compound, a molecule of interest due to its hybrid structure incorporating both an indole and an aminophenol moiety. As of the latest search of crystallographic databases, a solved crystal structure for this specific compound has not been publicly deposited.

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive, field-proven methodological framework for determining the crystal structure of a small organic molecule such as this, from crystal growth to data refinement. Secondly, it offers an expert analysis of the anticipated structural features of this compound, based on the known properties of its constituent functional groups and the principles of conformational analysis. This predictive insight is crucial for guiding synthetic efforts and for the initial stages of computational drug design.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Similarly, phenol derivatives are known for their diverse pharmacological potential.[1] The combination of these two pharmacophores in the target molecule suggests a promising candidate for further investigation.

Part 1: The Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[6][7][8] This technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a predictable pattern, from which the electron density, and thus the atomic positions, can be mathematically reconstructed. The entire workflow, from sample preparation to final structure validation, is a self-validating system where the quality of the final data is intrinsically linked to the rigor of each preceding step.

Crystallization: The Foundational, and Often Most Challenging, Step

The primary prerequisite for SCXRD is a high-quality single crystal, typically 0.1-0.5 mm in each dimension, free from significant defects.[8] For a flexible molecule like this compound, achieving crystallization can be challenging due to the presence of multiple conformers in solution, which can hinder the ordered packing required for a crystal lattice.[9][10]

Step-by-Step Crystallization Protocol:

-

Purification: The starting material must be of the highest possible purity (>99%). This is typically achieved by column chromatography followed by recrystallization or sublimation.

-

Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and for their evaporation rates. A good starting point is to find a solvent in which the compound is sparingly soluble.

-

Method Selection:

-

Slow Evaporation: A solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble).[7]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals may form at the interface.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and radiation damage during data collection.

X-ray Diffraction Data Collection

The cooled crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as an Oxford Diffraction Gemini Ultra dual source CCD diffractometer, are typically used for small molecule crystallography.[6]

Data Collection Workflow Diagram:

Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data (a series of images of reflection spots) are processed to determine the unit cell parameters and space group. The intensities of the reflections are used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to improve its accuracy. This iterative process continues until the model converges with the observed data.

Part 2: Anticipated Structural Features and Conformational Analysis

In the absence of experimental data, we can predict key structural characteristics based on the molecule's constituent parts. This analysis is vital for understanding its potential for forming intermolecular interactions, which are critical for its biological activity and solid-state properties.

Key Molecular Moieties and Their Expected Geometry

-

Indole Ring: The indole ring system is expected to be largely planar. The N-H group is a potent hydrogen bond donor.[11]

-

Phenol Ring: The phenol ring will also be planar, with the hydroxyl group acting as both a hydrogen bond donor and acceptor.

-

Propylamino Linker: This flexible chain is the most conformationally labile part of the molecule. The torsion angles around the C-C and C-N bonds will determine the overall shape of the molecule.

Conformational Flexibility and Crystal Packing

The three-carbon linker allows for significant conformational freedom. The relative orientation of the indole and aminophenol rings will be determined by a balance between intramolecular steric hindrance and the optimization of intermolecular interactions in the crystal lattice.[12][13] It is not uncommon for flexible molecules to crystallize in a higher energy conformation if that conformation allows for more favorable crystal packing and stronger intermolecular interactions.[9][12]

Potential Conformations Diagram:

Caption: Potential hydrogen bonding interactions.

Spectroscopic Data Correlation

Should the synthesis of this compound be undertaken, spectroscopic data would provide the first clues to its structure, which would later be confirmed by crystallography.

| Spectroscopic Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic protons (indole & phenol) ~7-8 ppm. [14][15]O-H and N-H protons would appear as broad singlets. Aliphatic protons of the propyl linker would show characteristic splitting patterns. | The chemical environment dictates the resonance frequency of protons. |

| ¹³C NMR | Aromatic carbons ~110-160 ppm. Aliphatic carbons ~20-70 ppm. | The carbon skeleton can be mapped based on chemical shifts. |

| IR Spectroscopy | Broad O-H and N-H stretching bands ~3200-3600 cm⁻¹. [14]C=C stretching in the aromatic region ~1450-1600 cm⁻¹. | Vibrational frequencies correspond to specific functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns. | Provides the molecular weight and clues about the molecule's connectivity. [16] |

Part 3: Conclusion and Future Outlook

While the crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation and a detailed prediction of its key structural features. The confluence of a flexible linker and multiple hydrogen bonding sites suggests that this molecule may exhibit complex conformational behavior and potentially polymorphism—the existence of multiple crystalline forms.

The successful crystallization and structural analysis of this compound would be a valuable contribution, providing a definitive 3D model for structure-based drug design and a deeper understanding of the interplay between its promising pharmacophores. The methodologies and predictive analyses outlined herein serve as a comprehensive roadmap for researchers embarking on this endeavor.

References

- CrystalMaker Software Ltd. (n.d.). CrystalMaker Suite.

- Fiveable. (2025, August 15).

- Thompson, H. P. G., & Day, G. M. (2014). Which conformations make stable crystal structures? Mapping crystalline molecular geometries to the conformational energy landscape. RSC Publishing.

- BragitOff.com. (2022, December 9).

- Matter Stack Exchange. (2020, May 8).

- International Union of Crystallography (IUCr). (n.d.). Crystallographic software list.

- Weng, Z. F., Motherwell, W. D. S., Allen, F. H., & Cole, J. M. (2008). Conformational variability of molecules in different crystal environments: a database study. Acta Crystallographica Section B, 64(Pt 3), 348–362.

- Wikipedia. (n.d.). Hydrogen bond.

- MDPI. (2016, May 17). Analysis of Hydrogen Bonds in Crystals.

- Beran, G. J. O. (2021). Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit. PMC.

- Journal of Chemical Reviews. (2023).

- Chen, J., & Myerson, A. S. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 4(5), 427-439.

- Cambridge Crystallographic Data Centre (CCDC). (2022, November 29). How to Analyse Hydrogen Bonding.

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1739-1763.

- ResearchGate. (2025, October 16). (PDF) Analysis of Hydrogen Bonds in Crystals.

- Wright, S. E. (2022, March 30). Is conformational flexibility a problem for crystallisation? University of Edinburgh Research Explorer.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.

- Greenwood, M. (2023, November 9).

- National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.

- Wikipedia. (n.d.). X-ray crystallography.

- Wikipedia. (n.d.).

- MDPI. (2023, June 14).

- Ersanlı, C. C. (2007). Crystal and Molecular Structure of N-Trityl-m-aminophenol Chloroform Solvate. Journal of Chemical Crystallography, 37(1), 59-63.

- Unni, J. M., et al. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Journal of Pharmaceutical Sciences & Research, 16(4), 12-23.

- NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.

- Jetir.Org. (n.d.).

- Preprints.org. (2025, May 26).

- Advanced Journal of Chemistry, Section B. (2025, March 4).

- Royal Society of Chemistry. (2025, April 17).

- SCIRP. (n.d.). Spectroscopic and molecular structure characterization of the bis(2-aminophenol)

- ResearchGate. (2025, October 11).

- National Library of Medicine. (n.d.).

- Zhou, F., et al. (n.d.). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles.

- Groom, C. R., & Allen, F. H. (2013). The Cambridge Structural Database in Retrospect and Prospect.

- ResearchGate. (n.d.). Classical methods used for the synthesis of N‐substituted 3‐indolylglycines...

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- National Library of Medicine. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds.

- MDPI. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells.

- National Institutes of Health. (n.d.).

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (2025, November 15).

- ResearchGate. (n.d.). Two orientations of indole molecules in the crystal structure...

- ResearchGate. (2019, April 3). Synthesis, Spectroscopic, NLO And Molecular Docking Analysis Of (2E)-3-(1H-Indol-2-yl)-NPhenylprop-2-Enamide.

Sources

- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 2. jetir.org [jetir.org]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. azolifesciences.com [azolifesciences.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Which conformations make stable crystal structures? Mapping crystalline molecular geometries to the conformational energy landscape - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01132E [pubs.rsc.org]

- 13. Conformational variability of molecules in different crystal environments: a database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. lehigh.edu [lehigh.edu]

Physicochemical Properties and Therapeutic Potential of Novel Indole-Phenol Conjugates: A Technical Whitepaper

Executive Summary & Rationale

In the landscape of modern drug discovery, the hybridization of privileged scaffolds is a highly effective strategy for overcoming pharmacokinetic limitations. Indole and phenol represent two of the most versatile structural frameworks in medicinal chemistry. The indole nucleus mimics the electronic characteristics of natural ligands (e.g., tryptophan, serotonin), enabling robust π–π stacking and hydrogen bonding within target binding pockets such as tubulin or histone deacetylases (HDACs)1[1]. Conversely, phenols are renowned for their potent antioxidant and metal-chelating capabilities, though isolated phenols often suffer from rapid phase II metabolism (glucuronidation) and poor oral bioavailability 2[2].

By fusing these two moieties into indole-phenol conjugates , researchers generate novel chemical entities with highly tunable physicochemical properties. This whitepaper dissects the physicochemical profiling, mechanistic pathways, and self-validating synthetic protocols required to develop these conjugates into viable therapeutics for oncology and neurodegeneration.

Physicochemical Profiling of Indole-Phenol Conjugates

Causality in Design: The physicochemical properties of a molecule—specifically its lipophilicity (LogD) and acid-base dissociation constant (pKa)—dictate its membrane permeability and target residence time. In an indole-phenol hybrid, the electron-rich nature of the indole ring modulates the pKa of the phenolic hydroxyl group through inductive and resonance effects. This modulation ensures that the phenol remains partially unionized at physiological pH (7.4), optimizing blood-brain barrier (BBB) penetration for neuroprotective applications, while retaining enough hydrogen-bond donor (HBD) capacity to interact with kinase hinge regions.

Key Physicochemical Parameters

-

Acid-Base Chemistry (pKa): The phenolic -OH typically exhibits a pKa between 9.5 and 10.5. Conjugation with an indole derivative can shift this pKa closer to 8.5–9.5, enhancing its radical scavenging efficiency by lowering the O-H bond dissociation enthalpy.

-

Metal Chelation Thermodynamics: The spatial arrangement of the indole nitrogen and the phenolic oxygen creates a bidentate chelation pocket. This geometry is thermodynamically favorable for sequestering transition metals like Cu²⁺ and Fe³⁺, which are heavily implicated in the oxidative stress and amyloid-beta (Aβ) aggregation seen in Alzheimer's disease 3[3].

Data Presentation: Physicochemical Summary

Table 1: Representative Physicochemical and Biological Data of Indole-Phenol Conjugates

| Compound Class | LogD (pH 7.4) | Phenolic pKa | Cu²⁺ Chelation (%) | ROS Quenching IC₅₀ (µM) | Primary Biological Target |

| meta-(Indol-3-yl)phenols | 2.8 - 3.4 | 9.2 - 9.8 | < 10% | > 100 | Kinases (DYRK1A, Pim-1) |

| Indole-Phenol Amines | 1.5 - 2.2 | 8.5 - 9.1 | ~40% | 50 - 80 | Amyloid-β / Oxidative Stress |

| Indole-Hydroxamic Acids | 1.8 - 2.5 | 8.8 - 9.4 | ~25% | 30 - 60 | HDAC1 / HDAC6 |

| Indole-Isoniazid Hybrids | 1.2 - 1.9 | N/A | < 5% | ~50 | InhA (Mycobacterium) |

(Data synthesized from[1],[4],[3], and[5])

Mechanistic Pathways: Neuroprotection and Anticancer Activity

Causality in Mechanism: Why do these specific conjugates exhibit potent neuroprotective and anticancer profiles? In neurodegenerative models, Cu²⁺ ions cross-link Aβ peptides, accelerating the formation of toxic, insoluble fibrils. Indole-phenol conjugates competitively bind Cu²⁺, preventing this cross-linking. Simultaneously, the phenol ring acts as a radical scavenger, donating a hydrogen atom to reactive oxygen species (ROS). The resulting phenoxy radical is resonance-stabilized by the extended π-system of the indole ring, preventing the molecule itself from becoming a reactive pro-oxidant3[3].

Dual-action mechanism: Cu2+ chelation and ROS quenching by indole-phenol conjugates.

Synthetic Methodologies: Atom-Economical Construction

Historically, directly linking an indole to a phenol in a regiospecific manner was synthetically challenging. Recent advances utilize Palladium(II)-catalyzed oxidative Heck reactions followed by dehydrogenative aromatization to construct privileged structures like meta-(indol-3-yl)phenols 4[4].

Causality in Synthesis: Using cyclohexenone instead of pre-functionalized symmetric arenes allows for the highly regioselective synthesis of the meta-substituted phenol. The Pd(OAc)₂ catalyst initiates electrophilic palladation at the electron-rich C3 position of the indole. Subsequent oxidation is strictly required to drive the dehydrogenative aromatization, yielding the fully aromatized phenol in a highly atom-economical, one-step sequence.

Pd(II)-catalyzed oxidative Heck reaction for meta-(indol-3-yl)phenol synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps, ensuring that the experimental system continuously verifies its own outputs.

Protocol 1: Synthesis of meta-(Indol-3-yl)phenols

-

Reagent Preparation: Dissolve indole (1.0 equiv) and cyclohexenone (1.5 equiv) in a selected solvent system (e.g., DMSO/AcOH).

-

Validation Step: Perform TLC analysis prior to the reaction to ensure pure starting materials, specifically checking for the absence of oxidized indole impurities.

-

-

Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and an oxidant (e.g., O₂ atmosphere or Cu(OAc)₂).

-

Causality: The oxidant is strictly required to regenerate the active Pd(II) species from Pd(0) after the Heck insertion.

-

-

Reaction & Aromatization: Heat the mixture to 100°C for 12 hours under the oxidative atmosphere.

-

Validation Step: Monitor the intermediate formation via LC-MS. A mass shift indicating the initial coupling, followed by the loss of 2 Da, confirms successful dehydrogenation.

-

-

Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (silica gel, Hexanes/EtOAc).

-

Validation Step: Confirm the meta-substitution pattern using 2D NMR (HMBC/HSQC), specifically verifying the crucial ³J coupling between the phenolic OH proton and the meta-aryl protons.

-

Protocol 2: Physicochemical Characterization (Metal Chelation & Thioflavin T Assay)

Causality in Assay Design: Evaluating metal chelation requires a competitive binding environment to mimic physiological conditions. The Thioflavin T (ThT) assay is utilized because ThT fluorescence exponentially increases only when it intercalates into the β-sheet rich structures of amyloid fibrils.

-

Metal Chelation UV-Vis Assay:

-

Incubate the synthesized indole-phenol conjugate (30 µM) with CuCl₂ (30 µM) in a HEPES buffer (pH 7.4) for 1 hour at room temperature.

-

Validation Step: Analyze via UV-Vis spectroscopy. A bathochromic shift (red shift) in the phenol's absorption band (e.g., shifting from 280 nm to >300 nm) confirms the formation of the coordinate covalent bond between Cu²⁺ and the phenolate oxygen.

-

-

Amyloid Disaggregation (ThT) Assay:

-

Pre-aggregate Aβ(25-35) peptides (40 µM) at 37°C for 24 hours to form mature fibrils.

-

Add the indole-phenol conjugate (30 µM) and incubate for an additional 24 hours.

-

Add ThT solution to a final concentration of 10 µM.

-

Validation Step: Measure fluorescence (Ex: 440 nm, Em: 485 nm). A statistically significant reduction in fluorescence compared to the vehicle control validates the disaggregation of the β-sheet structures. Include a known disaggregator (e.g., Resveratrol) as a positive control to validate assay sensitivity.

-

Self-validating workflow for physicochemical profiling and biological evaluation.

Conclusion

Indole-phenol conjugates represent a highly versatile class of therapeutic agents. By finely tuning their physicochemical properties—specifically their lipophilicity, pKa, and redox potential—medicinal chemists can direct these scaffolds toward diverse biological targets. Whether acting as tubulin inhibitors in oncology or as metal-chelating antioxidants in neurodegeneration, the logical hybridization of indole and phenol provides a robust foundation for next-generation drug development.

References

- Source: NIH (National Institutes of Health)

- Title: Synthesis of meta-(Indol-3-yl)phenols from Indoles and Cyclohexenone via Palladium(II)

- Title: Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells Source: MDPI URL

- Title: Phenol (bio)

- Source: NIH (National Institutes of Health)

Sources

- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of indole-functionalized isoniazid conjugates with potent antimycobacterial and antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical framework for the characterization of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol, a molecule incorporating key pharmacophoric motifs: an aminophenol and an indole. By dissecting the molecule's structural components, we will establish a rationale for targeted experimental design. This document details authoritative, step-by-step protocols for determining both kinetic and thermodynamic solubility, explains the principles and execution of forced degradation studies in line with regulatory expectations, and explores potential degradation pathways. The overarching goal is to equip researchers with the scientific rationale and practical methodologies required to build a robust data package for this, or structurally related, compounds, thereby enabling informed decisions in the drug development process.

Introduction: Structural Rationale and Physicochemical Implications

The molecule this compound integrates three key functional groups that dictate its physicochemical behavior:

-

Aminophenol Moiety: This group contains both a weakly acidic phenolic hydroxyl group and a basic secondary amine. This amphoteric nature suggests that the compound's net charge and, consequently, its aqueous solubility will be highly dependent on pH. The phenol group is also a known site for oxidative degradation.

-

Indole Ring: A prominent scaffold in medicinal chemistry, the indole ring is largely hydrophobic, which may limit intrinsic solubility.[1][2] The electron-rich nature of the indole ring makes it susceptible to oxidation.[3]

-

Secondary Alcohol and Propyl Linker: The hydroxyl group on the propyl chain adds a site for hydrogen bonding, potentially improving aqueous solubility, while the flexible linker influences how the molecule packs in a solid state.

A thorough understanding of solubility and stability is not merely a data collection exercise; it is a critical component of risk assessment in drug development. Poor solubility can lead to low and erratic absorption, diminishing therapeutic efficacy, while instability can result in loss of potency and the formation of potentially toxic degradants.[4][5] This guide provides the necessary protocols to proactively identify and address these challenges.

Aqueous Solubility Assessment: From High-Throughput Screening to the Gold Standard

Solubility is a measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium. In drug discovery, it's often assessed in two distinct phases: kinetic solubility for early-stage screening and thermodynamic solubility for in-depth characterization of lead candidates.[6]

Kinetic Solubility: Early-Stage Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after precipitating from a high-concentration stock (typically in DMSO) into an aqueous buffer.[7] It is a high-throughput method ideal for ranking large numbers of compounds in early discovery.[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare aqueous buffers (e.g., pH 5.0, 6.5, 7.4) in a 96-well microplate.

-

Compound Addition: Using a liquid handler, add 2 µL of the DMSO stock to 198 µL of each aqueous buffer, resulting in a 1:100 dilution and a nominal concentration of 100 µM. This rapid solvent shift induces precipitation if the compound's solubility is below 100 µM.

-

Equilibration & Measurement: Shake the plate for 2 hours at room temperature to allow for equilibration.[9] Measure the turbidity (light scattering) of each well using a nephelometer.[10]

-

Data Analysis: The solubility is reported as the highest concentration at which no significant precipitation is observed compared to a blank control.

Causality: This method is termed "kinetic" because the rapid precipitation from DMSO can form amorphous or metastable solid-state forms, which are often more soluble than the most stable crystalline form.[7][11] Therefore, kinetic solubility values are typically higher than thermodynamic ones but are invaluable for rapid, early-stage decision-making.

Thermodynamic Solubility: The Definitive Measurement

Thermodynamic solubility is the saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium. The "gold standard" for this measurement is the shake-flask method.[12][13]

Experimental Protocol: Shake-Flask Method (ICH/USP Guideline)

-

Preparation: Add an excess amount of solid this compound to vials containing buffers of varying pH (e.g., 1.2, 4.5, 6.8, 7.4) to create a visible suspension.[14]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This is typically 24-48 hours.[12][15] It is crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[14][15]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved solids.[15]

-

Quantification: Accurately dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by X-ray powder diffraction) to check for any changes in its crystalline form (polymorphism).[15]

Causality: The shake-flask method allows sufficient time for the dissolution and potential recrystallization of the compound to its most stable, and therefore least soluble, solid-state form. This provides the true equilibrium solubility value, which is essential for developing formulations and predicting in-vivo dissolution behavior.[11]

Data Presentation: Solubility Profile

The results of these experiments can be summarized to provide a clear pH-solubility profile.

| pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| 1.2 | > 200 | 150.5 |

| 4.5 | 125.8 | 45.2 |

| 6.8 | 30.1 | 5.8 |

| 7.4 | 15.5 | 2.1 |

| 9.0 | 45.3 | 8.9 |

Fictional data for illustrative purposes.

dot graph "Solubility_Assessment_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_0" { label="Early Discovery Phase"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Lead Optimization / Pre-Clinical"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"];

}

Rank -> Thermo [label="Promising\nCandidate", lhead="cluster_1"]; } Caption: Workflow for solubility assessment from early to late-stage development.

Stability Profiling and Forced Degradation

Stability testing is essential for identifying degradation pathways, establishing shelf-life, and developing a stability-indicating analytical method.[4] Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[5][16] This is a core requirement of the International Council for Harmonisation (ICH) guidelines.[4][16]

Principle of Forced Degradation

The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[16] Degradation below 5% may not be sufficient to identify degradants, while degradation above 20% can lead to secondary degradation products that are not relevant to real-world storage conditions. A validated, stability-indicating HPLC method is required to separate the parent compound from all process impurities and degradation products.[5]

Experimental Protocol: Forced Degradation Study (Based on ICH Q1A(R2))

A stock solution of the compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions in parallel.[17] A control sample, protected from stress, is analyzed alongside the stressed samples.

-

Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.

-

Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before analysis.

-

Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 6 hours, protected from light.[16]

-

Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 70°C for 48 hours.

-

Photostability: Expose the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19][20] A dark control sample should be stored under the same conditions to differentiate light-induced degradation from thermal degradation.

Causality: Each condition targets specific chemical liabilities. Acid/base hydrolysis probes the stability of ester or amide-like bonds. Oxidation targets electron-rich centers like phenols and indoles.[3][21] Heat assesses overall thermal lability, and light exposure identifies photosensitive molecules.[22]

Data Analysis and Presentation

The primary analytical technique is HPLC-UV/DAD for quantification and LC-MS (Liquid Chromatography-Mass Spectrometry) for the identification of degradants.[23][24] LC-MS provides the mass-to-charge ratio (m/z) of the degradants, allowing for the determination of their molecular weights and elemental compositions, which is crucial for structural elucidation.[23][25]

Table: Summary of Forced Degradation Results

| Stress Condition | % Assay of Parent | % Degradation | Major Degradant (m/z) |

| Control | 99.8 | 0.2 | - |

| 0.1 M HCl, 60°C, 24h | 91.5 | 8.3 | 313.15 |

| 0.1 M NaOH, RT, 4h | 95.2 | 4.6 | 298.12 |

| 3% H₂O₂, RT, 6h | 84.7 | 15.1 | 329.14, 345.14 |

| Thermal, 70°C, 48h | 98.1 | 1.7 | - |

| Photolytic (ICH Q1B) | 92.3 | 7.5 | 327.13 |

Fictional data for illustrative purposes.

dot graph "Forced_Degradation_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

API [label="Drug Substance\n(this compound)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_stress" { label="ICH Q1A(R2) Stress Conditions"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF"];

}

Analysis [label="Stability-Indicating\nHPLC-UV/DAD & LC-MS Analysis", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_output" { label="Key Outputs"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"];

}

API -> {Acid, Base, Oxidation, Thermal, Photo} [style=dashed]; {Acid, Base, Oxidation, Thermal, Photo} -> Analysis; Analysis -> {Pathway, Method, Stability}; } Caption: Standard workflow for a forced degradation study as per ICH guidelines.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Oxidation: The phenol and indole moieties are both highly susceptible to oxidation. The phenol can be oxidized to a quinone-type structure. The indole ring can be oxidized at the 2- or 3-position to form oxindole or other hydroxylated species.[3][21] This is consistent with the significant degradation observed under oxidative stress (H₂O₂).

-

Photodegradation: Aromatic systems, particularly phenols and indoles, can absorb UV light, leading to the formation of reactive species that can cause dimerization or oxidation.

-

Acid/Base Hydrolysis: While the molecule lacks highly labile groups like esters, extreme pH and heat could potentially lead to cleavage of the propyl-amino linkage, though this is generally more stable.

dot graph "Degradation_Pathways" { graph [rankdir="LR", splines=true, overlap=false]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#EA4335"];

Parent [label=<

Parent Compound (m/z 313.16) this compound

];

Ox1 [label=<

Oxidized Product 1 (m/z 329.15) Hydroxylated Indole or Phenol

];

Ox2 [label=<

Oxidized Product 2 (m/z 345.15) Di-hydroxylated Species

];

Photo [label=<

Photodegradant (m/z 327.13) Dehydrogenated/Cyclized Product

];

Parent -> Ox1 [label="Oxidation (H₂O₂)\n+16 Da"]; Ox1 -> Ox2 [label="Further\nOxidation\n+16 Da"]; Parent -> Photo [label="Photolysis\n-2H + O?"]; } Caption: Potential degradation pathways for the title compound under stress.

Conclusion and Forward Look

This guide has outlined a systematic and scientifically grounded approach to evaluating the solubility and stability of this compound. By employing standardized protocols such as the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies, researchers can build a robust physicochemical profile. The data generated from these studies are fundamental. The pH-solubility profile directly informs the selection of formulation strategies (e.g., salt formation, use of solubilizing excipients) to ensure adequate bioavailability. The stability data and identified degradation pathways are critical for developing a validated, stability-indicating analytical method, defining appropriate storage conditions, and ensuring the safety and efficacy of the potential drug product throughout its lifecycle. This foundational knowledge is indispensable for the successful progression of any compound through the rigorous pipeline of pharmaceutical development.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). URL: [Link]

-

ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). URL: [Link]

-

Q-Lab, Understanding ICH Photostability Testing. URL: [Link]

-

Scribd, Solubility Determination Methods in USP. URL: [Link]

-

Certified Laboratories, Understanding Photostability Testing for Cosmetic & OTC Drug Products. URL: [Link]

-

Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. URL: [Link]

-

European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. URL: [Link]

-

Therapeutic Goods Administration, ICH Topic Q1B - Photostability testing of new active substances and medicinal products. URL: [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 1-24. URL: [Link]

-

Pharmapproach, Determination of Solubility by Gravimetric Method. URL: [Link]

-

Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1-7. URL: [Link]

-

Thakral, S., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2539-2563. URL: [Link]

-

Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. URL: [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. URL: [Link]

-

Böttcher, B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. URL: [Link]

-

USP-NF, <1236> Solubility Measurements. URL: [Link]

-

Chemcess, 4-Aminophenol Derivatives. URL: [Link]

-

Tepnel Pharma Services Limited, Forced Degradation Studies. URL: [Link]

-

PubChem, 4-Aminophenol. URL: [Link]

-

Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 75, 129-137. URL: [Link]

-

Wikipedia, Indole. URL: [Link]

-

Kumar, A., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(6), 446-454. URL: [Link]

-

Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3), 864-872. URL: [Link]

-

Wikipedia, 4-Aminophenol. URL: [Link]

-

Ramisetti, N. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1099-1105. URL: [Link]

-

Biorelevant.com, USP <1236>: Solubility Measurements Chapter. URL: [Link]

-

Madsen, J. A., et al. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 64(1), 188-192. URL: [Link]

-

Wohnsland, F., & Faller, B. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(9), 2281-2286. URL: [Link]

-

Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. URL: [Link]

-

Shi, Z., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1867-1901. URL: [Link]

-

Technobis, Solubility: Importance, Measurements and Applications. URL: [Link]

-

Ataman Kimya, 4-AMINOPHENOL. URL: [Link]

-

Inventiva Pharma, Solubility Toolbox for Successful Design of Drug Candidates. URL: [Link]

-

Szostak, R., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1017. URL: [Link]

-

Yang, Y., et al. (2024). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). URL: [Link]

-

Al-Trawneh, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4642. URL: [Link]

-

Smith, J. D., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 25(3), 1500. URL: [Link]

-

Qu, D., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. URL: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. URL: [Link]

-

Qu, D., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9. URL: [Link]

-

Yang, Y., et al. (2024). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

-

PubChem, (2R)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid. URL: [Link]

-

PubChem, (2S)-2-Amino-3-(2-(2,3-dihydroxy-1-(1H-indol-3-yl)propyl) - PubChem. URL: [Link]

-

CK-12 Foundation, Chemical Properties - Phenols. URL: [Link]

-

Chemical Synthesis Database, 2-[3-hydroxy-1-(isopropylamino)-3-methylbutyl]phenol. URL: [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. onyxipca.com [onyxipca.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. inventivapharma.com [inventivapharma.com]

- 9. enamine.net [enamine.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. scribd.com [scribd.com]

- 13. usp.org [usp.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. scispace.com [scispace.com]

- 22. certified-laboratories.com [certified-laboratories.com]

- 23. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijper.org [ijper.org]

- 25. mdpi.com [mdpi.com]

In Silico ADMET Profiling of Indole Derivatives: A Strategic Guide

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of over 40 FDA-approved drugs, including vincristine (anticancer) and sumatriptan (migraine). However, the planar, lipophilic nature of the indole moiety often introduces specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, particularly regarding metabolic stability (CYP450 interactions) and hepatotoxicity.

This technical guide provides a rigorous, self-validating workflow for the in silico prediction of ADMET properties specifically tailored for indole derivatives. Moving beyond simple "button-pushing," we explore the causal relationship between indole substructures and predicted pharmacokinetic behaviors, enabling researchers to preemptively optimize lead compounds before synthesis.

The Indole Scaffold: Chemical Context & ADMET Liabilities

Before initiating computational workflows, it is critical to understand why indoles behave the way they do in biological systems.

-

Lipophilicity & Solubility: The benzene-fused pyrrole ring is inherently lipophilic. Without polar substitutions, indole derivatives frequently violate LogP thresholds (LogP > 5), leading to poor aqueous solubility and non-specific binding.

-

Metabolic Hotspots: The C-3 position is highly nucleophilic, making it a primary target for oxidative metabolism. Furthermore, the indole nitrogen (N-1) can undergo glucuronidation.

-

CYP Inhibition: Indoles are notorious for interacting with heme-containing enzymes. The planar pi-system allows for tight binding to the active sites of Cytochrome P450 isoforms (especially CYP1A2 and CYP2D6), often acting as competitive inhibitors.

Computational Framework & Tool Selection

For this protocol, we utilize a tiered approach combining SwissADME (physicochemical/pharmacokinetic profiling) and pkCSM (toxicity/clearance endpoints).[1] These tools are selected for their robust training sets which include a high density of heterocyclic aromatic compounds.

Table 1: Comparative Utility of Selected Algorithms

| Feature | SwissADME (SIB) | pkCSM (Univ. of Melbourne) | Relevance to Indoles |

| Lipophilicity | Consensus LogP (5 methods) | LogP (Single method) | Critical for estimating BBB penetration of CNS-active indoles. |

| Solubility | ESOL & Ali Methods | LogS | Predicts precipitation risks for flat, stacking indole rings. |

| Metabolism | CYP Isoform Substrate | CYP Isoform Inhibitor | High Priority: Indoles frequently inhibit CYP1A2/CYP2D6. |

| Toxicity | N/A | AMES, hERG, Hepatotoxicity | hERG blockade is a common liability for N-substituted indoles. |

Strategic Protocol: The "Indole-ADMET" Workflow

Phase 1: Ligand Preparation & Curation

-

Step 1: Generate canonical SMILES for your indole library.

-

Step 2 (Self-Validation): Ensure the indole N-H tautomer is correctly defined. Incorrect tautomeric states (e.g., 3H-indole) will drastically skew Hydrogen Bond Donor (HBD) counts and TPSA (Topological Polar Surface Area) calculations.

-

Step 3: Screen for "Pain-Assay Interference Compounds" (PAINS). Indoles with specific fused systems (e.g., quinones) may be flagged as pan-assay interferers.

Phase 2: Physicochemical Profiling (SwissADME)

-

Input: Submit SMILES to the SwissADME server.

-

Critical Checkpoint: Analyze the BOILED-Egg plot.

-

Insight: Indoles intended for CNS targets (e.g., serotonin 5-HT modulators) must fall within the yellow yolk (BBB permeant).

-

Threshold: TPSA < 90 Ų is generally required for indole BBB penetration.

-

Phase 3: Toxicity & Clearance Scanning (pkCSM)

-

Input: Submit the same SMILES to pkCSM.

-

Focus Area: hERG Inhibition.

-

Mechanism:[2] Many lipophilic indoles with basic amines (e.g., tryptamine derivatives) can get trapped in the hERG potassium channel, leading to QT prolongation.

-

Action: If hERG I/II inhibition is predicted "Yes," consider reducing lipophilicity or masking basic centers.

-

Phase 4: Data Integration & Decision Making

Synthesize data to categorize compounds into "Go" , "Optimize" , or "No-Go" tiers.

Visualization of the Workflow

The following diagram outlines the logical flow of the in silico screening process, highlighting the specific decision gates for indole derivatives.

Figure 1: Integrated in silico workflow for filtering indole derivatives. Note the iterative loop for structural optimization.

Case Study: Optimization of a Tryptamine Derivative

To demonstrate the causality of experimental choices, we compare a theoretical "Lead A" (simple indole) against an "Optimized B" (fluorinated derivative).

Table 2: Comparative ADMET Profile

| Parameter | Lead A (N-benzyltryptamine) | Optimized B (5-Fluoro-N-acetyl-tryptamine) | Interpretation |

| LogP (Consensus) | 4.2 (High) | 2.8 (Optimal) | Lead A is too lipophilic, risking non-specific binding. Fluorine modulation improves range. |

| TPSA (Ų) | 15.0 | 45.0 | Optimized B has better polarity balance, likely retaining BBB permeability without "grease" effects. |

| CYP2D6 Inhibition | Yes | No | The basic amine in Lead A interacts with CYP2D6 Asp301. Acetylation in B mitigates this. |

| hERG Toxicity | High Risk | Low Risk | Reducing basicity (amide formation) often rescues hERG liability in indoles. |

| GI Absorption | High | High | Both scaffolds maintain excellent oral bioavailability. |

Analysis: Lead A shows classic "promiscuous indole" behavior: good absorption but high metabolic liability (CYP inhibition) and toxicity risk. By introducing a fluorine atom (blocking metabolic oxidation at C-5) and acetylating the amine (reducing basicity), Optimized B retains the scaffold's biological activity while clearing ADMET filters.

Mechanistic Pathway: CYP450 Interaction

Indoles are frequently oxidized by CYP450 enzymes. Understanding this pathway is crucial for interpreting "Metabolic Stability" predictions.

Figure 2: The metabolic fate of the indole scaffold mediated by CYP450. In silico tools predict the likelihood of the initial binding step.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3] Scientific Reports, 7, 42717.

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[2] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

-

Zhang, M.-Q., & Wilkinson, B. (2007). Drug discovery beyond the 'rule-of-five'.[4] Current Opinion in Biotechnology, 18(6), 478-488.

-

Guan, L., Yang, H., Cai, Y., et al. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 10, 148-157.

-

Kumari, A., & Singh, R. K. (2023). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents.[5] Current Computer-Aided Drug Design, 19(2), 163-173.

Sources

Methodological & Application

Protocol for the synthesis of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

The following Application Note and Protocol details the synthesis of 2-(2-Hydroxy-3-(1H-indol-1-yl)propylamino)phenol . This guide is designed for medicinal chemists and drug development professionals, focusing on the construction of the "soft drug" beta-blocker scaffold and antioxidant pharmacophores.

Application Note: Synthesis of Indole-Derived Amino-Alcohol Pharmacophores

Executive Summary & Pharmacological Context

The target compound, 2-(2-Hydroxy-3-(1H-indol-1-yl)propylamino)phenol , represents a privileged scaffold in medicinal chemistry, combining an indole moiety (common in CNS-active agents) with an amino-alcohol linker and a phenolic antioxidant motif. This structure is characteristic of aryloxypropanolamine beta-blockers (e.g., Carvedilol analogs) and multi-target directed ligands (MTDLs) for neurodegenerative diseases.

The synthesis requires a high-fidelity, two-step sequence:

-